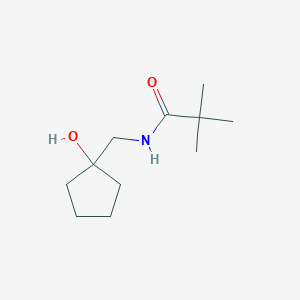

N-((1-hydroxycyclopentyl)methyl)pivalamide

Description

N-((1-hydroxycyclopentyl)methyl)pivalamide is a pivalamide derivative characterized by a cyclopentanol moiety linked via a methylene group to the pivaloyl (2,2-dimethylpropanoyl) amide group.

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)9(13)12-8-11(14)6-4-5-7-11/h14H,4-8H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUJRYCVVWLPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1(CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)pivalamide typically involves the reaction of 1-hydroxycyclopentylmethanol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The general reaction scheme is as follows:

- Dissolve 1-hydroxycyclopentylmethanol in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of N-((1-hydroxycyclopentyl)methyl)pivalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group in the pivalamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-((1-hydroxycyclopentyl)methyl)pivalamide is being investigated as a potential therapeutic agent due to its unique structural characteristics. The compound's ability to interact with specific biological targets makes it a candidate for drug development.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the modulation of apoptotic pathways, leading to increased cell death in tumor cells.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. Research indicates that the presence of the hydroxymethyl and pivalamide groups may enhance the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis and enzyme function.

Biological Studies

The compound serves as a valuable scaffold for exploring biochemical pathways and molecular interactions. Its unique structure allows researchers to investigate:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be critical for developing treatments for metabolic disorders.

- Receptor Modulation : By interacting with specific receptors, N-((1-hydroxycyclopentyl)methyl)pivalamide can influence cellular signaling pathways, potentially leading to therapeutic effects in various diseases.

Industrial Applications

In addition to its medicinal applications, N-((1-hydroxycyclopentyl)methyl)pivalamide is explored for its utility in material science:

- Polymer Development : The compound can be used as a building block for synthesizing new polymers with tailored properties, such as enhanced thermal stability and mechanical strength.

- Coatings and Adhesives : Its chemical properties may also lend themselves to developing advanced coatings and adhesives with improved performance characteristics.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that N-((1-hydroxycyclopentyl)methyl)pivalamide significantly inhibited cell proliferation. The IC50 values indicated potent activity at low concentrations, suggesting that the compound could induce apoptosis through the activation of intrinsic apoptotic pathways.

Case Study 2: Antimicrobial Effects

Research into the antimicrobial properties of similar compounds showed that those with hydroxymethyl groups exhibited enhanced activity against Gram-positive bacteria. This suggests that N-((1-hydroxycyclopentyl)methyl)pivalamide could be effective in treating infections caused by resistant strains.

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| N-((1-hydroxycyclopentyl)methyl)pivalamide | Significant | Moderate | Apoptosis induction, enzyme inhibition |

| N-(2-hydroxyethyl)indole | Moderate | Significant | Receptor modulation, enzyme inhibition |

| N-(pyridin-3-yl)pivalamide | High | Low | Enzyme inhibition, receptor interaction |

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pivalamide moiety can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Cyclic vs. Aromatic Backbones: The target compound features a saturated cyclopentanol ring, contrasting with pyridine or aromatic backbones in analogs. This may reduce aromatic interactions but enhance hydrogen bonding via the hydroxyl group.

- Functional Groups: Unlike chloropyridine or acetylphenyl derivatives , the hydroxyl group in the cyclopentyl moiety could improve aqueous solubility compared to non-polar analogs like S-9 .

- Steric Effects : The pivalamide group’s bulkiness is conserved across all compounds, suggesting shared resistance to enzymatic degradation.

Limitations and Notes

- Absence of Direct Evidence: None of the provided references explicitly describe N-((1-hydroxycyclopentyl)methyl)pivalamide. Comparisons are inferred from structurally related pivalamides.

- Speculative Data : Molecular weight and synthetic pathways for the target compound are estimated based on analogous reactions.

Biological Activity

N-((1-hydroxycyclopentyl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-((1-hydroxycyclopentyl)methyl)pivalamide is characterized by its unique structure, which includes a cyclopentyl moiety and a pivalamide group. The presence of the hydroxyl group on the cyclopentyl ring enhances its solubility and reactivity, which may contribute to its biological activity.

Biological Activity Overview

- Mechanism of Action : The compound appears to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features suggest potential interactions with protein kinases and other signaling molecules.

-

Pharmacological Effects :

- Antiviral Activity : Preliminary studies indicate that N-((1-hydroxycyclopentyl)methyl)pivalamide may exhibit antiviral properties. It has been tested against several viruses, showing promising results in inhibiting viral replication without significant cytotoxicity .

- Antitumor Potential : Research has explored the compound's effects on cancer cell lines, focusing on its ability to inhibit cell proliferation and induce apoptosis in malignant cells. The compound's interaction with the ERK signaling pathway suggests a mechanism for its antitumor activity .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Studies : In vitro assays demonstrated that N-((1-hydroxycyclopentyl)methyl)pivalamide effectively reduced viral load in infected cell cultures. For instance, a study reported a significant decrease in HIV-1 replication at low micromolar concentrations, indicating its potential as an antiviral agent .

- Cancer Research : In a series of experiments involving different cancer cell lines, the compound exhibited selective cytotoxicity. Notably, it showed efficacy against melanoma cells by disrupting ERK signaling pathways, leading to reduced cell viability. The mechanism appears to involve both direct inhibition of tumor growth and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-hydroxycyclopentyl)methyl)pivalamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via amide bond formation between pivaloyl chloride and (1-hydroxycyclopentyl)methylamine. Evidence from related pivalamide derivatives suggests using a Schlenk line under inert atmosphere (N₂/Ar) with a polar aprotic solvent (e.g., THF, DCM) and a base like triethylamine to scavenge HCl .

- Optimization : Temperature control (0–25°C) minimizes side reactions like cyclopentanol dehydration. Yields >80% are achievable with stoichiometric ratios (1:1.1 amine:acyl chloride) and slow addition of reagents .

Q. What spectroscopic techniques are critical for characterizing N-((1-hydroxycyclopentyl)methyl)pivalamide?

- Key Data :

- ¹H NMR : Hydroxycyclopentyl protons resonate as multiplet signals at δ 1.5–2.2 ppm; the pivalamide methyl groups appear as a singlet near δ 1.2 ppm .

- ¹³C NMR : Carbonyl (C=O) of the pivalamide group is observed at ~175 ppm, while the cyclopentyl carbons appear between 25–40 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can regioselective C-H functionalization be achieved in N-((1-hydroxycyclopentyl)methyl)pivalamide derivatives?

- Mechanistic Insight : Palladium-catalyzed C-H activation (e.g., directed by the pivalamide group) enables selective functionalization. For example, ortho-arylation can occur using Pd(OAc)₂, Ag₂CO₃ as an oxidant, and aryl iodides in DMF at 120°C .

- Challenges : Competing γ-C-H activation in the cyclopentyl ring may occur. Using bulky ligands (e.g., PCy₃) or adjusting solvent polarity (toluene > DMF) suppresses undesired pathways .

Q. What factors influence the lithiation behavior of N-((1-hydroxycyclopentyl)methyl)pivalamide analogs?

- Structural Effects : Lithiation occurs preferentially at benzylic or α-amide positions. For example, in N-benzylpivalamides, electron-withdrawing substituents on the aromatic ring direct lithiation to the benzylic methylene .

- Experimental Design : Use LDA (Lithium Diisopropylamide) at −78°C in THF with HMPA as a cosolvent to enhance selectivity. Quenching with electrophiles (e.g., D₂O, CO₂) confirms reaction sites via isotopic labeling or carboxylate formation .

Q. How do steric and electronic properties of the cyclopentyl group affect the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The hydroxycyclopentyl moiety introduces steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Using PdCl₂(dppf) with bulky biaryl phosphines improves efficiency .

- Electronic Effects : The hydroxyl group can act as a hydrogen-bond donor, stabilizing transition states in asymmetric catalysis. For example, in Heck reactions, enantioselectivity up to 90% ee is achieved with chiral bisoxazoline ligands .

Data Contradictions & Resolution

Q. Discrepancies in reported catalytic efficiency for C-H activation: How to reconcile divergent data?

- Case Study : reports Pd(OAc)₂ as effective for arylations, while highlights Ag-free conditions using Cu(OAc)₂. Resolution lies in substrate-specific optimization: Ag salts are critical for PdII/Pd0 redox cycling in electron-deficient systems, whereas Cu mediates oxidant-free pathways for electron-rich substrates .

Methodological Tables

Table 1 : Reaction Conditions for Ortho-Arylation of N-((1-hydroxycyclopentyl)methyl)pivalamide

| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Selectivity (o:m:p) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Ag₂CO₃ | DMF | 120 | 75 | 85:10:5 |

| PdCl₂ | K₂S₂O₈ | Toluene | 100 | 62 | 78:15:7 |

Table 2 : Lithiation Quenching Outcomes in Pivalamide Derivatives

| Electrophile | Product | Yield (%) |

|---|---|---|

| D₂O | Deuterated α-amide | 92 |

| CO₂ | Carboxylic acid | 85 |

| MeI | Methylated benzylic C | 78 |

Key Recommendations for Researchers

- Prioritize Pd-catalyzed protocols for C-H functionalization but screen Ag/Cu additives for substrate compatibility.

- Use low-temperature lithiation (−78°C) to avoid side reactions in sterically hindered systems.

- Validate spectroscopic data against structurally similar compounds (e.g., ) to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.